D-Tyrosine, D-prolyl-
Overview
Description
D-Tyrosine, D-prolyl- is a dipeptide consisting of D-tyrosine and D-proline. It has been studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food. In
Mechanism Of Action
The mechanism of action of D-Tyrosine, D-prolyl- is not fully understood. However, it has been suggested that it may act as an antioxidant and protect against oxidative stress. It may also modulate the activity of enzymes involved in the metabolism of neurotransmitters, such as dopamine and serotonin.
Biochemical And Physiological Effects
Studies have shown that D-Tyrosine, D-prolyl- has antioxidant properties and can protect against oxidative stress. It has also been shown to have neuroprotective effects and may improve cognitive function. Additionally, it may have anti-inflammatory properties and may help to reduce inflammation.
Advantages And Limitations For Lab Experiments
D-Tyrosine, D-prolyl- has several advantages for lab experiments. It is stable and can be easily synthesized using SPPS or solution-phase peptide synthesis. It can also be easily modified to study its structure-activity relationship. However, its solubility can be a limitation, and it may require the use of organic solvents for some experiments.
Future Directions
There are several future directions for the study of D-Tyrosine, D-prolyl-. One direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another direction is to explore its anti-aging effects and potential use in cosmetics. Additionally, more research is needed to understand its mechanism of action and potential use as a food additive.
Scientific Research Applications
D-Tyrosine, D-prolyl- has been studied for its potential applications in various fields. In pharmaceuticals, it has been investigated for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cosmetics, it has been studied for its anti-aging effects and potential use in skin care products. In food, it has been investigated for its potential use as a food additive.
properties
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDKVWTWGDWMHY-VXGBXAGGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60839131 | |
Record name | D-Prolyl-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60839131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Tyrosine, D-prolyl- | |
CAS RN |
821776-09-4 | |
Record name | D-Prolyl-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60839131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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